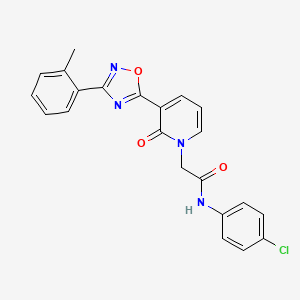

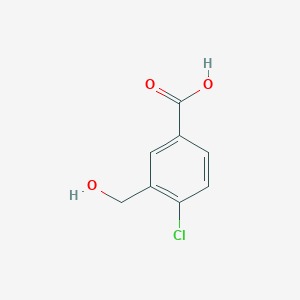

![molecular formula C14H16N2O2S2 B2897434 1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 538338-38-4](/img/structure/B2897434.png)

1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole derivatives, such as 1-allyl-3-methylimidazole nitrate ionic liquid, have broad application prospects in batteries and other fields . They are often used in the design of poly (ADP-ribose)polymerase (PARP)-1 inhibitors .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of versatile synthons . For example, a series of PARP-1 inhibitors containing a 1H-thieno[3,4-d]imidazole-4-carboxamide moiety was designed and synthesized .Molecular Structure Analysis

The molecular structure of imidazole derivatives is often analyzed using techniques such as thermogravimetric analyzer, differential scanning calorimetry, and accelerating rate calorimeter .Chemical Reactions Analysis

The chemical reactions of imidazole derivatives often involve thermal decomposition . The thermal decomposition properties of these compounds are paramount for their application in battery electrolytes .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are often analyzed using techniques such as thermogravimetric analysis, differential scanning calorimetry, and accelerating rate calorimeter .科学的研究の応用

Potential Antitumor Agents

The compound's derivatives, specifically the allyl, propargyl, and cyanomethyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids, were explored as potential antitumor agents. Although these derivatives did not exhibit significant antitumor activity under the study's conditions, this research provides a foundation for future investigations into related compounds for cancer treatment Andreani et al., 1983.

Competitive Inhibitors of Dopamine Beta-hydroxylase

1-(2-Thienylalkyl)imidazole-2(3H)-thiones, a structurally related group of compounds, have been identified as competitive inhibitors of dopamine beta-hydroxylase (DBH), showcasing the chemical family's potential in designing inhibitors for this enzyme. This discovery underscores the versatility of thiophene-containing compounds in pharmacological applications McCarthy et al., 1990.

Novel Antifungal Agents

The cis- and trans-5-([aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3-(2-thienyl)-2-methylisoxazolidines, related to the core structure of interest, exhibited moderate to potent antifungal activity against a range of fungi. This highlights the potential of these compounds in developing new antifungal medications Mullen et al., 1988.

Aggregation-induced Emission (AIE)

The compound has inspired the creation of rhenium(I) tricarbonyl complexes that exhibit aggregation-induced emission (AIE), a property useful in the development of novel luminescent materials. This research demonstrates the compound's influence on advancing materials science, particularly in light-emitting applications Liu et al., 2020.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5,5-dioxo-3-phenyl-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-2-8-15-12-9-20(17,18)10-13(12)16(14(15)19)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYKSDXQGJVVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)

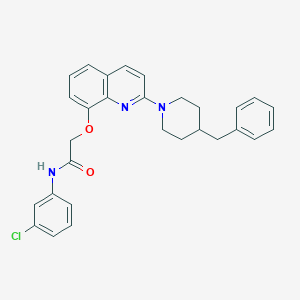

![2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897357.png)

![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)

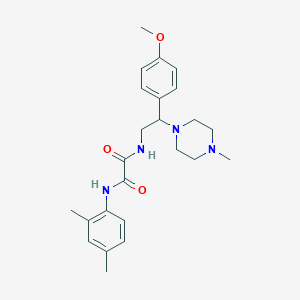

![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)

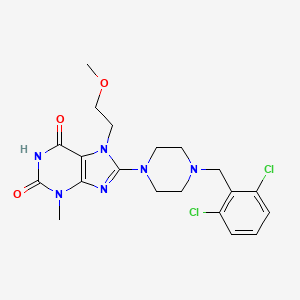

![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)

![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2897365.png)

![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B2897367.png)

![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2897371.png)

![1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2897373.png)